Molecular Weight and Physicochemical Differentiation Relative to the N-Boc Protected Analog
The target compound's molecular weight (198.26 g/mol) is 23% lower than that of its direct N-Boc protected analog, tert-butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate (256.34 g/mol) . In medicinal chemistry campaigns adhering to the Rule of 5 for oral bioavailability, this 58.08 g/mol reduction can improve ligand efficiency metrics and reduce the likelihood of efflux pump recognition. Importantly, the acetyl group lacks the acid-labile tert-butyl carbamate moiety, providing superior stability in acidic solution-phase chemistry commonly encountered during salt screening and formulation.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 198.26 g/mol |
| Comparator Or Baseline | tert-Butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate: 256.34 g/mol |
| Quantified Difference | 58.08 g/mol lower (23% reduction) |
| Conditions | Standard elemental composition calculation; validated vendor datasheets |
Why This Matters
For medicinal chemists optimizing lead series for oral absorption, a lower molecular weight with reduced hydrogen bond acceptor count directly maps to higher ligand efficiency and a more favorable PK liability profile.
